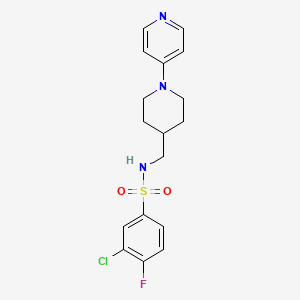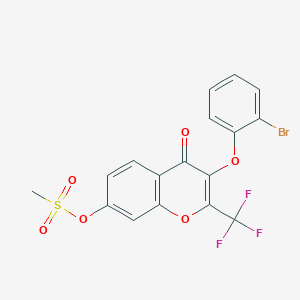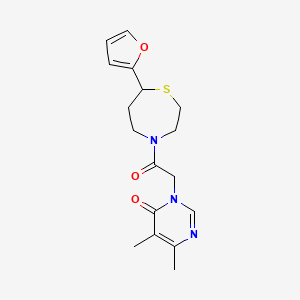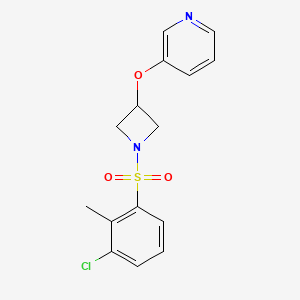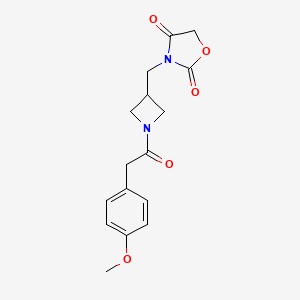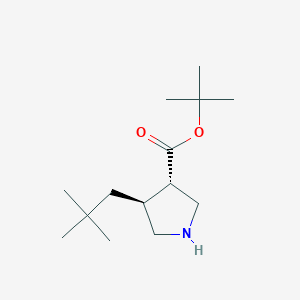
Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is a compound that has been widely used in scientific research due to its unique properties. It is a chiral compound that has two enantiomers, (3S,4S) and (3R,4R), and has been shown to have potential therapeutic applications in various diseases.
作用機序
The mechanism of action of tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is not fully understood. However, it has been shown to modulate the activity of certain enzymes and receptors in the central nervous system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and acetylcholine, which may contribute to its therapeutic effects in diseases such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate in lab experiments is its high enantiomeric purity, which allows for accurate and reproducible results. However, one limitation is its high cost, which may limit its use in certain experiments.
将来の方向性
There are many future directions for the use of tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate in scientific research. One potential direction is the development of new therapeutic applications in diseases such as multiple sclerosis and Huntington's disease. Another direction is the exploration of its use as a chiral ligand in asymmetric catalysis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Conclusion
In conclusion, tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate is a compound that has been widely used in scientific research due to its unique properties. Its high enantiomeric purity allows for accurate and reproducible results, and it has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action and to identify any potential side effects.
合成法
The synthesis of tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate involves the reaction of tert-butyl (S)-4-chloro-2,2-dimethylbutanoate with (S)-proline in the presence of a base. This reaction results in the formation of the desired compound in high yield and enantiomeric purity.
科学的研究の応用
Tert-butyl (Tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate has been used in various scientific research applications. It has been shown to have potential therapeutic applications in diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been used as a chiral ligand in asymmetric catalysis.
特性
IUPAC Name |
tert-butyl (3S,4S)-4-(2,2-dimethylpropyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-13(2,3)7-10-8-15-9-11(10)12(16)17-14(4,5)6/h10-11,15H,7-9H2,1-6H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSAZSIUWOGBAP-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CNCC1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2891563.png)
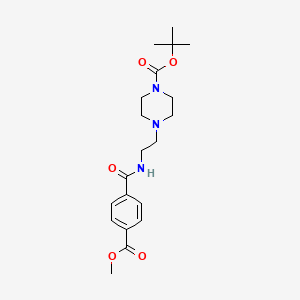
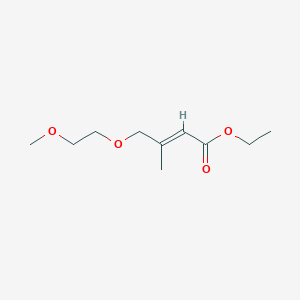
![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)
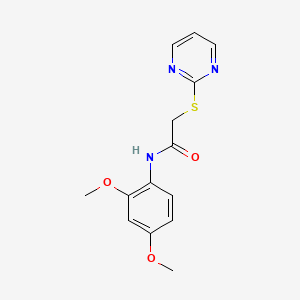
![N-(2,5-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2891574.png)
